molecular formula C25H17N3O4 B2822103 (E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate CAS No. 868154-48-7

(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate

Cat. No. B2822103
CAS RN: 868154-48-7
M. Wt: 423.428
InChI Key: LRDIZJHPHWMXSE-QGOAFFKASA-N
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Description

(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Biological Activity

  • A study outlined the microwave-assisted synthesis of isoxazoline derivatives, showcasing the utility of 1,3-dipolar cycloaddition reactions. One of the synthesized isoxazolines demonstrated increased growth in E. coli, highlighting potential applications in microbiology and stem cell research (Denton et al., 2021).

Herbicidal Activity

  • The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates was reported, with these compounds showing promising herbicidal activities. This research suggests that cyanoacrylate derivatives can be potent herbicides, potentially applicable to agricultural sciences (Wang et al., 2004).

Analytical Chemistry Applications

  • Validation of an HPLC method for the quantitative determination of UV filters in cosmetics indicates the role of related compounds in analytical methodologies for quality control and safety assessment in cosmetic and pharmaceutical products (Nyeborg et al., 2010).

Antioxidant Activity in Toxicology

  • An investigation into the antioxidant activity of benzothiazole derivatives underlines their potential in mitigating toxicity, especially in the initial phase of acetaminophen-induced hepatotoxicity. This suggests possible therapeutic applications of similar compounds in drug-induced liver injury (Cabrera-Pérez et al., 2016).

Material Science and Polymer Chemistry

  • Research on the regioselectivity in cycloaddition reactions on solid phases and the synthesis of polymers indicates the role of acrylate derivatives in developing new materials with specific properties, applicable in material science and engineering (Yedidia & Leznoff, 1980).

Mechanism of Action

Target of Action

Similar compounds, such as 2-cyano-3-substituted-pyridinemethylaminoacrylates, have been synthesized as herbicidal inhibitors of photosystem ii (psii) electron transport . PSII is a key component of the photosynthesis process in plants, playing a crucial role in the conversion of light energy into chemical energy.

Pharmacokinetics

Understanding the adme processes is crucial for designing drugs with the desired pharmacokinetic profile . These processes determine the onset, duration, and intensity of a drug’s effect.

Result of Action

Based on the potential role of similar compounds as psii inhibitors, it can be inferred that this compound might disrupt the normal functioning of psii, leading to changes in the energy conversion process and potentially affecting the growth and survival of the organism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the compound. Understanding these factors is crucial for optimizing the use and effectiveness of the compound.

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c1-31-25(30)19-9-5-6-10-21(19)27-24(29)18(15-26)13-16-11-12-22-20(14-16)23(32-28-22)17-7-3-2-4-8-17/h2-14H,1H3,(H,27,29)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDIZJHPHWMXSE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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